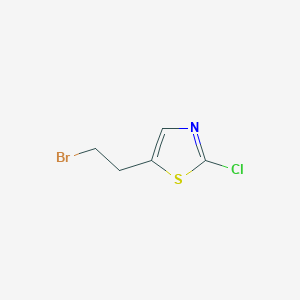

5-(2-Bromoethyl)-2-chlorothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHCBPJWXDLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Thiazole Scaffolds in Modern Organic Synthesis

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry and materials science. nih.govijrpr.com Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs highlights its remarkable versatility. nih.govijarsct.co.in The unique electronic nature of the thiazole ring, which combines an electron-donating sulfur atom with an electron-accepting imine group, results in a stable yet reactive scaffold. ijarsct.co.innih.gov This stability allows the thiazole core to be carried through multi-step syntheses, while its reactive positions can be selectively functionalized to create diverse molecular architectures. ijarsct.co.innih.gov

The applications of thiazole derivatives are extensive and impactful:

In Medicine: Thiazole rings are integral to a wide range of therapeutic agents. They are found in antimicrobials like Sulfathiazole, antiretrovirals such as Ritonavir, and anticancer drugs like Dasatinib. nih.govnih.gov The scaffold's ability to interact with various biological targets, such as enzymes and receptors, makes it a frequent choice in drug discovery programs aimed at treating conditions from inflammation to cancer. nih.govontosight.ainih.gov In fact, more than 18 drugs approved by the FDA contain a thiazole moiety. nih.govnih.gov

In Agrochemicals: The biological activity of thiazoles extends to agriculture, where derivatives are developed as potent fungicides and insecticides. researchgate.net

In Materials Science: The thiazole nucleus is important in the creation of cyanine (B1664457) dyes, which are used as photographic sensitizers, and in the vulcanization process of rubber. nih.govijarsct.co.in

The broad utility of the thiazole scaffold has spurred continuous research into new synthetic methods, such as the renowned Hantzsch thiazole synthesis, to access novel derivatives. nih.govyoutube.com The ability to modify the thiazole ring at its 2, 4, and 5 positions is a key focus, as substitutions at these points can dramatically alter the compound's biological and physical properties. ijarsct.co.in

The Strategic Importance of Halogenated and Alkyl Substituted Thiazoles As Versatile Synthetic Precursors

Direct Synthesis Approaches to the Thiazole Ring System

Direct synthesis methods focus on constructing the desired substituted thiazole from acyclic precursors. These approaches are fundamental in heterocyclic chemistry and offer pathways to a wide array of thiazole derivatives.

Hantzsch-Type Condensation Pathways for 1,3-Thiazole Core Formation

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the 1,3-thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The versatility of this method allows for the preparation of various substituted thiazoles. researchgate.netbepls.com For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) yields 2-amino-4-phenylthiazole. chemhelpasap.com

The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl, ultimately leading to the formation of the thiazole ring after dehydration. chemhelpasap.com While the classic Hantzsch synthesis often yields 2-aminothiazoles, modifications can be made to introduce different substituents. nih.govrsc.org The reaction conditions can influence the regioselectivity of the products, with acidic conditions sometimes leading to mixtures of isomers. rsc.org Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Regioselective Halogenation Strategies on Thiazole Precursors

The introduction of halogen atoms at specific positions on the thiazole ring is a critical step in the synthesis of many target compounds. The reactivity of the thiazole ring towards electrophilic substitution is generally lower than that of imidazole (B134444) but higher than pyridine. slideshare.net Electrophilic attack, such as nitration and sulfonation, preferentially occurs at the C5-position. slideshare.net

However, direct halogenation can be achieved under specific conditions. For instance, gas-phase bromination of thiazole can yield 2-bromothiazole. slideshare.net The presence of activating groups on the thiazole ring can facilitate halogenation. slideshare.net In some cases, sequential bromination and debromination steps are employed to achieve the desired substitution pattern, allowing for the synthesis of a full family of bromothiazoles. researchgate.net The regioselective synthesis of thiazole derivatives can also be achieved through cascade reactions, such as the Michael addition/intramolecular cyclization of chromone (B188151) derivatives and thioamides. Visible-light-mediated reactions have also been developed for the regioselective synthesis of fused thiazole systems. ucm.esrsc.org

Side-Chain Bromination Reactions for Bromoethyl Moiety Installation

The introduction of a bromoethyl group at the 5-position of the thiazole ring is a key functionalization step. This can be achieved through the bromination of a pre-existing ethyl side chain. Free-radical bromination using reagents like N-bromosuccinimide (NBS) under light irradiation is a common method for benzylic or allylic bromination and can be applied to the side chains of heterocyclic compounds. nih.gov For example, the sequential bromination of 4-(4-halophenyl)-2-methylthiazoles at the 5-position and then at the methyl group has been reported. nih.gov

Indirect Synthesis via Intermediate Derivatization

Indirect methods involve the synthesis of a thiazole intermediate which is then chemically modified to introduce the desired chloro and bromoethyl functionalities.

Conversion of Functionalized 2-Aminothiazoles to 2-Chlorothiazoles

A common indirect route to 2-chlorothiazoles involves the Sandmeyer reaction. wikipedia.orggeeksforgeeks.orgnih.gov This reaction allows for the conversion of a primary aromatic amine, in this case, a 2-aminothiazole (B372263), into a 2-chlorothiazole via a diazonium salt intermediate. byjus.comorganic-chemistry.org The 2-aminothiazole is first treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form the corresponding diazonium salt. geeksforgeeks.org This salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom. wikipedia.orggeeksforgeeks.org This method is a powerful tool for introducing halogens onto aromatic and heteroaromatic rings and is often complementary to electrophilic aromatic substitution. wikipedia.orgbyjus.com

Table 1: Key Aspects of the Sandmeyer Reaction for 2-Chlorothiazole Synthesis

| Step | Reagents | Intermediate/Product | Mechanism |

| Diazotization | 2-Aminothiazole, NaNO₂, HCl | Thiazole-2-diazonium salt | Formation of nitrous acid in situ, which reacts with the amine. |

| Substitution | Thiazole-2-diazonium salt, CuCl | 2-Chlorothiazole | Radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org |

Preparation of 5-(Bromomethyl)thiazole (B67080) Derivatives for Subsequent Functionalization

Another indirect approach involves the synthesis of a 5-(bromomethyl)thiazole intermediate, which can then be further elaborated to the desired 5-(2-bromoethyl) side chain. The synthesis of 4,5-bis(bromomethyl)thiazole (B8651633) has been described, involving the bromination of thiazole derivatives. evitachem.com The preparation of 2-chloro-5-(chloromethyl)thiazole from allyl isothiocyanate has also been reported, which involves a chlorination and subsequent cyclization/oxidation process. google.comgoogleapis.com The resulting chloromethyl group can potentially be converted to a bromomethyl group or undergo chain extension reactions.

For instance, the Arbuzov reaction can be used to convert a bromomethyl group into a phosphonate, which can then participate in a Wittig-Horner reaction to extend the carbon chain. nih.gov

Process Chemistry Considerations for Large-Scale Synthesis

The large-scale synthesis of "this compound" and related compounds requires careful consideration of process chemistry to ensure safety, efficiency, and cost-effectiveness. Key considerations include the availability and cost of starting materials, the optimization of reaction conditions for scalability, and the development of robust purification methods.

Patents related to the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a structurally similar compound, provide insights into industrial-scale production. google.comgoogle.com These processes often focus on maximizing yield and minimizing byproducts. For instance, a patented green synthesis method for 2-chloro-5-chloromethylthiazole emphasizes the simplification of reaction steps and the recycling of byproducts like hydrogen chloride to reduce waste. google.com

The Hantzsch reaction, a common method for thiazole synthesis, can present challenges on a large scale due to the use of highly reactive α-haloketones. google.com To address this, protecting groups may be required for certain substrates, adding extra steps to the process. google.com Therefore, developing processes that avoid such protection/deprotection steps is desirable for industrial applications.

The choice of solvents and reagents is also critical. For large-scale synthesis, the use of flammable or toxic solvents should be minimized. The development of reactions that can be performed in safer solvents like acetonitrile (B52724) or ethyl acetate, or even in the presence of water, is advantageous. google.com Temperature control is another crucial factor, with reactions preferably running at or near ambient temperature to reduce energy consumption and improve safety. google.com

Chemical Reactivity and Transformational Chemistry of 5 2 Bromoethyl 2 Chlorothiazole

Nucleophilic Substitution Reactions

The structure of 5-(2-Bromoethyl)-2-chlorothiazole features two primary sites for nucleophilic attack: the chlorine-bearing C-2 carbon of the thiazole (B1198619) ring and the bromine-bearing primary carbon of the ethyl side chain. The reactivity at each site is governed by different electronic and mechanistic principles.

Reactivity and Mechanism at the Thiazole C-2 Position (Chlorine Displacement)

The C-2 position of the thiazole ring is inherently electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. pharmaguideline.comias.ac.in This electronic characteristic makes the 2-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first step, the nucleophile attacks the C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. rsc.org In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the thiazole ring and yielding the 2-substituted product.

The reactivity of 2-chlorothiazoles in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the thiazole ring. rsc.org Strong nucleophiles are generally required for the reaction to proceed efficiently. pharmaguideline.com Kinetic studies on related 2-chlorothiazole (B1198822) systems with nucleophiles like the benzenethiolate (B8638828) ion have shown that the reaction rate is highly sensitive to the electronic effects of substituents at the C-4 and C-5 positions. rsc.org Electron-withdrawing groups on the ring can further activate the C-2 position towards nucleophilic attack, while electron-donating groups can have the opposite effect. rsc.org

Reactivity and Mechanism at the Bromoethyl Side Chain (Bromine Displacement)

The bromoethyl side chain provides a second electrophilic site for nucleophilic attack. The displacement of the bromine atom from the primary carbon of the ethyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. This mechanism involves a pentacoordinate transition state and results in an inversion of stereochemistry if the carbon were chiral.

The reactivity of the bromoethyl group is subject to steric hindrance around the reaction center. However, as a primary alkyl halide, it is generally well-suited for SN2 reactions. Competing elimination reactions (E2) can occur, particularly with strong, sterically hindered bases, which would lead to the formation of 5-vinyl-2-chlorothiazole. The choice of nucleophile, base, and reaction conditions is therefore critical in directing the outcome of the reaction towards substitution or elimination. In some heterocyclic systems, anchimeric assistance, or neighboring group participation, from a ring heteroatom can enhance the rate of substitution on an alkyl halide side chain. mdpi.com For this compound, the thiazole ring itself could potentially influence the reactivity of the side chain.

Comparative Kinetic and Mechanistic Studies of Halogen Reactivity in Thiazole Systems

Kinetic studies on various halothiazoles have provided valuable insights into the relative reactivity of halogens at different positions of the thiazole ring. The reactivity towards nucleophilic displacement generally follows the order C2 > C5 > C4, although this can be influenced by the specific reaction conditions. sciepub.com The higher reactivity at the C-2 position is attributed to the significant "aza-activation" provided by the adjacent ring nitrogen, which stabilizes the negative charge in the transition state of the SNAr mechanism. rsc.orgsciepub.com

In contrast, halogens at the C-4 and C-5 positions are less reactive, behaving more like typical vinyl halides. ias.ac.in Kinetic investigations comparing the reactions of 2- and 4-halogenothiazoles with various nucleophiles have shown that the ratio of the rate constants (k4:k2) is highly sensitive to the nucleophile, its counterion, and the solvent used. rsc.org This suggests subtle differences in the transition states and steric hindrance at the two positions. rsc.org For instance, kinetic studies of the reaction between substituted 2-chlorothiazoles and benzenethiolate in methanol (B129727) demonstrated a high sensitivity to substituent effects, with a large positive Hammett ρ value (+5.3), indicating that the thiazole system effectively transmits electronic effects to the reaction center. rsc.org

Rate Constants for Reactions of Chlorothiazoles with Sodium Methoxide (B1231860)

| Compound | Rate Constant (k) | Relative Reactivity |

|---|---|---|

| 5-chlorothiazole | Higher | Most Reactive |

| 2-chlorothiazole | Intermediate | Moderately Reactive |

| 4-chlorothiazole | Lower | Least Reactive |

This table illustrates the general reactivity trend for chlorothiazoles with sodium methoxide as reported in kinetic studies. sciepub.com The precise rate constants vary with experimental conditions.

Cross-Coupling Reactions

The two distinct carbon-halogen bonds in this compound make it an excellent substrate for selective transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at either the C-2 or C-5 position (via the side chain).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck) at C-2 and C-5

Palladium catalysts are exceptionally versatile for activating carbon-halogen bonds. researchgate.netyoutube.com The differential reactivity of the aryl C-Cl bond versus the alkyl C-Br bond allows for selective functionalization. Generally, the C(sp²)-Cl bond at the thiazole ring is less reactive in oxidative addition to palladium(0) than the C(sp³)-Br bond of the side chain. However, specialized ligands and conditions can be used to target the C-2 position.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming C-C bonds. nih.govrsc.org The C-2 chloro group of the thiazole can be successfully coupled with various aryl or heteroaryl boronic acids or esters. nih.govresearchgate.netrsc.org These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govnih.gov The reaction conditions can be tuned to achieve selectivity; for instance, milder conditions might favor reaction at a more reactive halide if one were present, while more forcing conditions can couple the relatively inert 2-chlorothiazole. nih.gov Microwave-assisted Suzuki-Miyaura couplings in aqueous media have been developed as an efficient and green method for the synthesis of 5-substituted thiazoles. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org It has been shown to be a superior method for the synthesis of certain halogenated bithiazoles compared to Negishi or Suzuki couplings. nih.gov The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄. researchgate.netnih.gov A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. The C-2 chloro group can be selectively coupled, and the reaction has been utilized in the total synthesis of complex natural products containing the thiazole moiety. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While less common for direct functionalization of the 5-(2-bromoethyl) side chain, the C-2 chloro position can participate in Heck reactions. nih.gov Intramolecular Heck reactions involving thiazole derivatives have also been reported, demonstrating the versatility of this transformation for constructing complex fused-ring systems. rsc.org The success of Heck reactions with N-heteroaryl halides, which can be challenging due to catalyst poisoning, often relies on the use of sterically bulky phosphine ligands. nih.gov

Typical Conditions for Palladium-Catalyzed Cross-Coupling of Chloro-Thiazoles

| Reaction | Catalyst/Ligand | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine | Ar-B(OH)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Bu)₃ | Not always required | Toluene, NMP, DMF |

| Heck | Pd(OAc)₂/Phosphine | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

This table summarizes general conditions, which may require optimization for specific substrates like this compound.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the "big three" palladium-catalyzed reactions, other transition metals can be employed to functionalize halothiazoles.

Copper-Catalyzed Reactions: Copper-mediated cross-coupling reactions offer an alternative, particularly for the formation of C-N, C-O, and C-S bonds (Ullmann condensation). Copper catalysis has also been used for C-C bond formation, for example, in the coupling of 2-trimethylsilylthiazole with aromatic iodides. clockss.org

Nickel-Catalyzed Reactions: Nickel catalysts are often used for cross-coupling reactions involving less reactive electrophiles like aryl chlorides and sulfonates, sometimes offering complementary reactivity to palladium. nih.gov While palladium catalysis is generally well-developed, nickel systems represent a valuable alternative.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. uni-muenchen.de This method has been applied to the synthesis of arylthiazoles from thiazolylzinc reagents and is known for its high reactivity and functional group tolerance. clockss.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an amine with an organic halide. nih.gov The C-2 chloro position of the thiazole ring is a suitable electrophile for this transformation, allowing for the direct introduction of primary or secondary amines to form 2-aminothiazole (B372263) derivatives. The choice of phosphine ligand is crucial for achieving high efficiency in these reactions. nih.gov

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered an electron-deficient aromatic system, which makes electrophilic aromatic substitution (EAS) reactions less facile compared to electron-rich rings like benzene (B151609) or pyrrole. The reactivity of the thiazole ring towards electrophiles is influenced by the directing effects of its existing substituents.

In this compound, the ring is substituted at positions 2 and 5, leaving only the C4 position available for substitution. The reactivity of this position is governed by the electronic effects of the attached groups:

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction and deactivates the thiazole ring towards electrophilic attack. As a halogen, it typically directs incoming electrophiles to the ortho and para positions. In the context of the thiazole ring, this would correspond to the C5 position, which is already substituted.

5-(2-Bromoethyl) Substituent: The ethyl group is weakly activating, but the presence of the bromine atom on the side chain introduces a deactivating inductive effect (-I effect) on the ring.

Considering these factors, the thiazole ring in this compound is significantly deactivated towards electrophilic attack. Any substitution reaction, such as nitration, sulfonation, or halogenation, would require harsh reaction conditions. The sole available position for such a substitution is the C4 carbon. Halogenation of other substituted thiazoles, such as 2-aminothiazoles, has been shown to proceed at the C5 position, often through an addition-elimination mechanism. jocpr.comrsc.org However, with the C5 position blocked in the title compound, electrophilic attack, if successful, would be directed to C4.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Low yield of 4-nitro-5-(2-bromoethyl)-2-chlorothiazole expected due to ring deactivation. |

| Halogenation | Br₂ / FeBr₃ | Low reactivity; potential for formation of 4-bromo-5-(2-bromoethyl)-2-chlorothiazole under forcing conditions. |

| Sulfonation | Fuming H₂SO₄ | Very low reactivity expected; potential for ring decomposition under harsh acidic conditions. |

Derivatization and Scaffold Elaboration Reactions

The true synthetic utility of this compound lies in the reactivity of its two halogen atoms, which serve as handles for building more complex molecular architectures. The chlorine atom on the thiazole ring and the bromine atom on the ethyl side chain exhibit different reactivities, allowing for selective functionalization.

Formation of Complex Polyheterocyclic Systems Utilizing the Reactive Halogens

The chloro and bromo substituents are excellent leaving groups for nucleophilic substitution reactions, providing pathways to a wide array of fused and linked heterocyclic systems. The chlorine at the C2 position is susceptible to nucleophilic displacement, a common strategy in thiazole chemistry. jocpr.com Similarly, the primary bromine of the bromoethyl group is highly reactive towards nucleophiles.

This dual reactivity allows for the construction of polyheterocyclic systems through stepwise or one-pot reactions. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused ring systems. The synthesis of various di-, tri-, and tetrathiazole moieties often proceeds through the reaction of α-bromoketone derivatives with heterocyclic amines or thiosemicarbazones. nih.gov Analogously, this compound can serve as a building block for novel polyheterocycles. nih.govsciepub.comnih.gov

Table 2: Examples of Potential Polyheterocycle Synthesis Reactions

| Nucleophile | Potential Product Class | Reaction Details |

|---|---|---|

| 2-Aminobenzimidazole | Imidazo[2,1-b]thiazole derivatives | Stepwise reaction, initially at the bromoethyl group followed by intramolecular cyclization displacing the C2-chloro group. nih.gov |

| Thiourea (B124793) | Aminothiazole-substituted thiazole | Reaction at the bromoethyl group to form a pseudothiourea, which can then cyclize to form a new aminothiazole ring. |

| o-Aminothiophenol | Benzothiazino[3,4-b]thiazole derivatives | Initial substitution at the bromoethyl group by the thiol, followed by intramolecular cyclization of the amine onto the C2 position. |

Functionalization Through the Bromoethyl Moiety for Chain Extension

The 2-bromoethyl side chain is a classic and versatile functional group for scaffold elaboration via chain extension. ontosight.ai The primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the introduction of various functional groups at the terminus of the ethyl chain, effectively extending it and providing a site for further chemical modification.

Common transformations include reactions with azide (B81097), cyanide, thiols, and amines. For example, reaction with sodium azide provides an azidoethyl derivative, which can be further transformed via click chemistry or reduced to an amine. nih.gov Reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and offering a handle for hydrolysis to a carboxylic acid or reduction to an amine. researchgate.net

Table 3: Representative Chain Extension Reactions of the Bromoethyl Moiety

| Reagent | Product Functional Group | Significance |

|---|---|---|

| Sodium Azide (NaN₃) | -CH₂CH₂N₃ | Precursor for amines (via reduction) or triazoles (via cycloaddition). nih.gov |

| Potassium Cyanide (KCN) | -CH₂CH₂CN | Chain extension by one carbon; can be hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.net |

| Sodium Thiophenoxide (NaSPh) | -CH₂CH₂SPh | Introduction of a thioether linkage. |

| Ammonia (NH₃) or Primary/Secondary Amines | -CH₂CH₂NH₂ (or NHR, NR₂) | Introduction of a primary, secondary, or tertiary amine. |

| Sodium Malonate Ester | -CH₂CH₂CH(CO₂Et)₂ | Formation of a new C-C bond, precursor for dicarboxylic acids or further elaborated chains. |

Oxidation Reactions

The oxidation of this compound can occur at several sites, primarily at the sulfur atom of the thiazole ring. Sulfur in heterocyclic systems can exist in various oxidation states, from -2 in thiols to +6 in sulfonic acids. msu.edumdpi.com The oxidation of thiazoles typically yields the corresponding S-oxide or S,S-dioxide (sulfone).

Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for such transformations. organic-chemistry.orgmasterorganicchemistry.com The oxidation of the thiazole sulfur atom disrupts the aromaticity of the ring, leading to non-aromatic thiazoline (B8809763) S-oxide or S,S-dioxide derivatives. researchgate.net These oxidized products can exhibit altered chemical reactivity and biological activity. Under specific conditions, oxidation can also lead to ring-opening products. nih.gov For instance, the oxidation of some benzothiazole (B30560) derivatives can result in the formation of acylamidobenzene sulfonate esters.

Table 4: Potential Oxidation Products of this compound

| Reagent | Oxidation Site | Potential Product |

|---|---|---|

| m-CPBA (1 equiv.) | Thiazole Sulfur | This compound-1-oxide (Sulfoxide) |

| m-CPBA (>2 equiv.) | Thiazole Sulfur | This compound-1,1-dioxide (Sulfone) |

| Ozone (O₃) or KMnO₄ (harsh) | Ring/Side Chain | Potential for ring cleavage or oxidation of the ethyl side chain. |

Photochemical and Electrochemical Transformations of Thiazole Derivatives

The study of photochemical and electrochemical reactions provides insight into the behavior of molecules under energy input, revealing alternative reaction pathways.

Photochemical Transformations: While specific photochemical studies on this compound are not widely reported, research on related thiazole derivatives indicates potential reactivity. Thiazoles can undergo photochemical rearrangements. For example, light-driven methods have been developed for the precise rearrangement of thiazoles into other azole derivatives, offering novel synthetic routes.

Electrochemical Transformations: The electrochemical behavior of thiazole derivatives has been investigated, often showing both oxidation and reduction processes. researchgate.net For this compound, several redox processes can be envisioned:

Reduction: The C-Br and C-Cl bonds are susceptible to electrochemical reduction. The bromoethyl group would likely be reduced first, potentially leading to debromination to form 2-chloro-5-ethylthiazole (B1647557) or undergoing reductive cyclization.

Oxidation: The thiazole ring itself can be oxidized. Studies on substituted thiadiazoles, which are structurally related, show that oxidation can occur in irreversible one-electron processes, sometimes leading to dimerization. researchgate.netscispace.com Electrochemical oxidation of other heterocycles has also been shown to be a viable method for functionalization, such as the conversion of indoles to oxindoles. rsc.org

The specific potentials for these processes would depend on the solvent, supporting electrolyte, and electrode material used. Controlled potential electrolysis could be used to selectively generate and identify the products of these electrochemical transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-(2-Bromoethyl)-2-chlorothiazole by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information on the number of different kinds of protons and their neighboring environments. For the bromoethyl side chain, two distinct signals are expected. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) would appear as a triplet, shifted downfield due to the electronegativity of the bromine. Its chemical shift is anticipated to be in the range of 3.5-3.6 ppm. chemicalbook.comchemicalbook.com The other methylene group, which is bonded to the thiazole (B1198619) ring (-CH₂-), would also present as a triplet and is expected at a slightly higher field, around 3.2-3.3 ppm. chemicalbook.com The single proton on the thiazole ring (H-4) would appear as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, five distinct signals are predicted. The carbon atom of the methylene group attached to bromine (-CH₂Br) is expected to have a chemical shift of approximately 30-35 ppm. chemicalbook.comchemicalbook.com The carbon of the adjacent methylene group (-CH₂-thiazole) would likely appear at a similar or slightly downfield position. The carbon atom bearing the chlorine atom (C-2 of the thiazole ring) is significantly deshielded and would appear at a much lower field. docbrown.info The other two carbon atoms of the thiazole ring (C-4 and C-5) would have characteristic shifts determined by their position within the heterocyclic aromatic system. docbrown.infodocbrown.info For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm, while the methyl carbons are at 36.4 ppm, illustrating the strong deshielding effect of a halogen atom. docbrown.info

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show a clear correlation between the two adjacent methylene groups of the bromoethyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the -CH₂Br and -CH₂-thiazole signals in both the ¹H and ¹³C spectra.

| Predicted NMR Data for this compound | |

| Technique | Assignment |

| ¹H NMR | -CH₂Br |

| Thiazole-CH₂- | |

| Thiazole H-4 | |

| ¹³C NMR | -CH₂Br |

| Thiazole-CH₂- | |

| Thiazole C-Cl | |

| Thiazole C-H | |

| Thiazole C-CH₂ |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Weight Determination: Electron Impact Mass Spectrometry (EI-MS) of this compound would show a molecular ion peak [M]⁺ that confirms its molecular weight. A key feature would be the isotopic pattern of the molecular ion. youtube.com Due to the presence of two common isotopes for both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. youtube.comdocbrown.infoyoutube.com The most intense peak would correspond to the ion containing ³⁵Cl and ⁷⁹Br. There will be significant peaks at M+2 (containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) and M+4 (containing ³⁷Cl and ⁸¹Br), confirming the presence of one chlorine and one bromine atom.

Fragmentation Pattern Analysis: The fragmentation of the molecular ion provides valuable structural information. The C-Br bond is relatively weak and prone to cleavage. docbrown.info A common fragmentation pathway for bromoalkanes is the loss of a bromine radical (•Br), which would result in a prominent fragment ion. docbrown.infodocbrown.info Key expected fragmentation pathways for this compound include:

Loss of Bromine: Cleavage of the C-Br bond would lead to the formation of a [M-Br]⁺ cation. This is often a very stable fragment.

Loss of the Bromoethyl Side Chain: Scission of the bond between the thiazole ring and the ethyl side chain can occur, leading to a fragment corresponding to the 2-chlorothiazole (B1198822) cation or the bromoethyl cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by fragmentation could occur. libretexts.org

Ring Fragmentation: The thiazole ring itself can break apart, although this typically requires higher energy and leads to smaller, less diagnostic fragments.

The observation of fragment ions still containing both chlorine and bromine will show the characteristic M:M+2:M+4 isotopic pattern, while fragments containing only one of these halogens will show their respective simpler isotopic patterns (3:1 for Cl, 1:1 for Br). youtube.comlibretexts.org

| Predicted Key Fragments in EI-MS of this compound | |

| m/z Value (nominal mass) | Proposed Fragment Identity |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion |

| [M-79/81]⁺ | [C₅H₅ClNS]⁺ |

| [M-28]⁺ | [C₃HBrClNS]⁺ |

| [C₃H₂ClNS]⁺ | 2-chloro-5-vinylthiazole cation |

| [C₂H₄Br]⁺ | Bromoethyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. csic.es

FT-IR Spectroscopy: The FT-IR spectrum provides information on the vibrations of polar bonds. Key expected absorption bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. vscht.cz

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. csic.es

C-Cl Stretching: The stretching vibration for the C-Cl bond is typically found in the 600-800 cm⁻¹ range. csic.es

C-Br Stretching: The C-Br bond stretch is observed at lower wavenumbers, usually in the 500-650 cm⁻¹ region.

Thiazole Ring Vibrations: The entire thiazole ring has characteristic "breathing" and deformation modes that appear in the fingerprint region (<1500 cm⁻¹), which are diagnostic for this heterocyclic system. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It provides complementary information to FT-IR. The C-S bond stretching within the thiazole ring, which might be weak in the IR spectrum, could show a more prominent signal in the Raman spectrum. The symmetric vibrations of the thiazole ring are also often strong in Raman spectra. docbrown.info

Purity Assessment: For both FT-IR and Raman, the absence of significant unexpected peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹, indicates the absence of water or alcohol impurities. Similarly, the absence of peaks corresponding to starting materials or side-products confirms the purity of the compound.

| Characteristic Vibrational Frequencies | |

| Functional Group | Technique |

| Aliphatic C-H | FT-IR/Raman |

| Thiazole C=N, C=C | FT-IR/Raman |

| C-Cl Stretch | FT-IR |

| C-Br Stretch | FT-IR |

| Thiazole Ring Modes | FT-IR/Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would reveal the solid-state molecular architecture and intermolecular interactions of this compound.

Solid-State Molecular Architecture: A successful crystallographic analysis would yield precise data on:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-H, C-S, C=N, C-Cl, C-Br) and the angles between them can be determined with high precision. This data provides insight into the bonding and hybridization within the molecule.

Conformation: The analysis would reveal the preferred conformation of the bromoethyl side chain relative to the planar thiazole ring, defined by the relevant torsion angles.

Planarity: It would confirm the planarity of the thiazole ring.

Crystal Packing Analysis: Understanding how the molecules arrange themselves in the crystal lattice is crucial. X-ray crystallography would identify any significant intermolecular interactions that stabilize the crystal structure, such as:

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, potentially interacting with the nitrogen or sulfur atoms of neighboring molecules, which act as halogen bond acceptors.

π-π Stacking: The aromatic thiazole rings could stack on top of each other, an interaction that helps to stabilize the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This provides information about the electronic structure and chromophores within the molecule.

Electronic Transition Analysis: The primary chromophore in this compound is the 2-chlorothiazole ring system. The absorption of UV radiation by this molecule is due to electronic transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons on the nitrogen and sulfur atoms. The expected transitions are:

π → π transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions resulting in strong absorption bands. For thiazole derivatives, these are often observed in the 200-300 nm range. urfu.runih.gov

n → π transitions:* These involve the promotion of a non-bonding electron (from N or S) to an antibonding π* orbital. These transitions are lower in energy and have weaker absorption intensity compared to π → π* transitions. nih.gov They may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.

Chromophore Characterization: The UV-Vis spectrum would show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these maxima are characteristic of the 2-chlorothiazole chromophore. The bromoethyl substituent is an auxochrome and is expected to cause a small shift (either bathochromic or hypsochromic) in the λ_max compared to an unsubstituted 2-chlorothiazole, slightly modifying the electronic properties of the chromophore. Studies on similar thiazole derivatives show maximum absorption in the range of 326–366 nm, although this can vary significantly with substitution and solvent. urfu.ruresearchgate.net The spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. urfu.ru

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in 5-(2-Bromoethyl)-2-chlorothiazole. doi.orgnih.gov These calculations yield crucial information about bond lengths, bond angles, and dihedral angles.

The optimized molecular geometry provides a foundation for understanding the molecule's stability and reactivity. For instance, DFT calculations can elucidate the planarity of the thiazole (B1198619) ring and the preferred orientation of the 2-bromoethyl substituent. The electronic properties, such as the distribution of electron density, can also be determined, highlighting the electrophilic and nucleophilic sites within the molecule. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are vital for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nbu.edu.saresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N3 | 1.29 Å |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-S1 | 1.72 Å | |

| S1-C2 | 1.73 Å | |

| C2-Cl | 1.74 Å | |

| C5-C6 | 1.51 Å | |

| C6-C7 | 1.53 Å | |

| C7-Br | 1.96 Å | |

| Bond Angle | S1-C2-N3 | 115.0° |

| C2-N3-C4 | 110.0° | |

| N3-C4-C5 | 116.0° | |

| C4-C5-S1 | 111.0° | |

| C5-S1-C2 | 88.0° | |

| Dihedral Angle | Cl-C2-N3-C4 | 180.0° |

| S1-C5-C6-C7 | 85.0° | |

| C5-C6-C7-Br | 178.0° | |

| Note: These values are representative examples based on DFT calculations for similar thiazole derivatives and are intended for illustrative purposes. nbu.edu.saresearchgate.netnih.gov |

Quantum Chemical Modeling of Reaction Mechanisms and Transition State Analysis

Quantum chemical methods are essential for elucidating the pathways of chemical reactions involving this compound. These models can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The analysis of transition states provides insight into the energy barriers (activation energies) of a reaction, which determines the reaction rate.

For this compound, key reactions for study include nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the thiazole ring itself. For example, modeling the reaction with a nucleophile would involve locating the transition state structure for the displacement of the bromide ion. Computational studies on similar systems, such as the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, have demonstrated the ability to track complex, stepwise reaction pathways involving various intermediates. nih.gov Such analyses can predict whether a reaction will proceed and under what conditions, guiding the design of synthetic routes. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Thiazole Derivatives

The 2-bromoethyl side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Techniques like potential energy surface (PES) scanning, where dihedral angles are systematically rotated, can identify stable, low-energy conformers. doi.orgindexcopernicus.com For molecules with flexible side chains, like 1-chloro- and 1-bromo-2-propanol, theoretical analysis can reveal the prevalence of specific conformers, which is often governed by effects like hyperconjugation. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformers. nih.govresearchgate.net For thiazole derivatives, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and assess the stability of these interactions. researchgate.net These simulations are often performed using classical force fields, but can be combined with quantum mechanical methods (QM/MM) for higher accuracy in the region of interest.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for its characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated. nih.gov These predictions can help in the assignment of experimental spectra and in distinguishing between different isomers or conformers. For complex molecules, computational approaches can be more reliable than empirical estimation methods. worktribe.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nbu.edu.saresearchgate.net These calculations can predict the color of a compound and how its absorption spectrum is influenced by its structure and solvent environment. Machine learning models, trained on large datasets of experimental and computed spectra, are also emerging as powerful tools for the rapid prediction of UV-Vis properties. nih.govmit.edunih.govdntb.gov.ua

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Parameter | Predicted Value |

| ¹³C NMR | C2 (Thiazole) | ~155 ppm |

| C4 (Thiazole) | ~120 ppm | |

| C5 (Thiazole) | ~140 ppm | |

| C6 (-CH₂-) | ~35 ppm | |

| C7 (-CH₂Br) | ~30 ppm | |

| ¹H NMR | H4 (Thiazole) | ~7.5 ppm |

| H6 (-CH₂-) | ~3.4 ppm | |

| H7 (-CH₂Br) | ~3.7 ppm | |

| UV-Vis | λmax | ~260 nm |

| Note: These values are illustrative and based on computational predictions for structurally related compounds. Actual values may vary. nbu.edu.sanih.gov |

Crystal Energy Landscape Analysis and Polymorphism Prediction for Thiazole-Based Compounds

For solid-state applications, particularly in pharmaceuticals, understanding the different possible crystal structures (polymorphs) of a compound is critical. Computational methods can be used to predict the crystal energy landscape, which is a plot of the lattice energy of various hypothetical crystal structures versus their density or other geometric parameters. researchgate.netresearchgate.net

This analysis involves searching for the most stable ways the molecules of this compound can pack in a crystal lattice. By identifying the low-energy structures on this landscape, it is possible to predict the likely polymorphs that could be experimentally observed. nih.govcapes.gov.br This predictive capability is a valuable tool in materials science and pharmaceutical development to avoid issues related to unexpected polymorphic transformations, which can affect a drug's properties. researchgate.netnih.gov The analysis can reveal the different hydrogen bonding motifs and other intermolecular interactions that stabilize the various crystal packings. researchgate.net

Research Applications of 5 2 Bromoethyl 2 Chlorothiazole As a Synthetic Intermediate

Precursor in the Advanced Organic Synthesis of Complex Heterocyclic Frameworks

There is a lack of specific, published research detailing the use of 5-(2-Bromoethyl)-2-chlorothiazole as a precursor for the synthesis of complex heterocyclic frameworks. While the bromoethyl group is a classic electrophile for introducing an ethyl spacer and the chlorothiazole ring can be a partner in cross-coupling reactions, no concrete examples involving this specific molecule are available in the current literature.

Building Block for Novel Materials, including Polymers, Organic Electronic Components, and Dyes

Detailed research findings on the application of this compound as a building block for polymers, organic electronic components, or dyes are not currently available. The potential for its integration into such materials exists theoretically, but has not been documented in scientific publications.

Intermediate in Agrochemical Research and Development, focused on synthetic pathways

While thiazole (B1198619) derivatives are prevalent in the agrochemical industry, there are no specific, publicly available synthetic pathways in agrochemical research that report the use of this compound as an intermediate.

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The use of this compound as a scaffold for creating combinatorial libraries has not been described in the available scientific literature. While its structure could theoretically be amenable to such applications, no practical examples have been published.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Highly Efficient Transformations of 5-(2-Bromoethyl)-2-chlorothiazole

The core structure of this compound presents multiple reactive sites, namely the chloro, bromo, and thiazole (B1198619) ring positions, making it a versatile substrate for further chemical elaboration. Current research is geared towards developing sophisticated catalytic systems that can selectively and efficiently transform this molecule. While specific studies on this compound are nascent, the broader field of thiazole chemistry provides a roadmap for future investigations.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, are a primary area of interest. These reactions could enable the functionalization of the 2-chloro position of the thiazole ring. Similarly, the bromoethyl side chain is amenable to nucleophilic substitution, which can be facilitated by various catalysts to introduce a wide array of functional groups.

Future research is anticipated to focus on:

Site-Selective Catalysis: Developing catalysts that can distinguish between the chloro and bromo substituents, allowing for programmed, stepwise modifications of the molecule.

C-H Activation: Exploring catalytic systems, potentially based on transition metals like rhodium or iridium, for the direct functionalization of the C-H bonds of the thiazole ring, offering a more atom-economical synthetic route.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations under mild conditions, potentially leading to new reaction pathways that are inaccessible through traditional thermal methods.

The development of such catalytic systems would not only streamline the synthesis of known derivatives but also open the door to a vast, unexplored chemical space of novel thiazole-containing compounds with potential applications in medicinal chemistry and materials science.

Exploration of Alternative, More Sustainable, and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrially important molecules. For this compound and its derivatives, research is moving towards more environmentally benign and efficient production methods. researchgate.netrsc.org

Key strategies in this domain include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netrsc.org A patented process for a related compound, 2-chloro-5-chloromethyl thiazole, utilizes water as a solvent, achieving high yields and avoiding the toxicity and impurity issues associated with organic solvents. bristol.ac.uk

Catalyst-Free and Multicomponent Reactions: Designing synthetic pathways that minimize or eliminate the need for catalysts, or that combine multiple reaction steps into a single, one-pot procedure to reduce waste and energy consumption. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. researchgate.netrsc.org

A comparative overview of conventional versus emerging green synthetic approaches for thiazole derivatives is presented in Table 1.

| Parameter | Conventional Synthesis | Green Synthetic Approaches |

| Solvents | Often hazardous (e.g., DMF, nitrobenzene) mdpi.com | Water, ethanol, deep eutectic solvents, solvent-free researchgate.netrsc.orgresearchgate.netmdpi.com |

| Catalysts | Often stoichiometric reagents or heavy metals | Biocatalysts, reusable nanoparticles, catalyst-free systems researchgate.netrsc.orgresearchgate.net |

| Energy Source | Conventional heating (often prolonged) | Microwave irradiation, ultrasonic cavitation researchgate.netrsc.org |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions, continuous flow processes researchgate.netdurham.ac.uk |

| Waste Generation | Significant by-product formation | Reduced waste, improved atom economy |

This table presents generalized data for thiazole synthesis and does not exclusively represent this compound.

Integration into Advanced Functional Materials Design and Engineering

The unique electronic properties of the thiazole ring make it an attractive building block for the creation of advanced functional materials. rsc.orgresearchgate.net Thiazole-containing polymers and small molecules are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-deficient nature of the thiazole ring can be harnessed to tune the electronic and optical properties of conjugated materials. researchgate.net

This compound, with its multiple reactive handles, is a promising, though not yet widely explored, monomer for the synthesis of novel functional polymers. The chloro and bromo groups can be utilized in various polymerization reactions, such as cross-coupling polymerization, to create well-defined polymer architectures. For instance, thiazolo[5,4-d]thiazole-based copolymers have been synthesized and shown to have good carrier mobility and power conversion efficiency in solar cells. bldpharm.com

Future research directions in this area include:

Polymer Synthesis: Using this compound as a monomer to create novel conjugated polymers with tailored electronic and optical properties for applications in plastic electronics. researchgate.netrsc.org

Self-Assembling Materials: Designing derivatives that can self-assemble into ordered nanostructures, which is crucial for optimizing the performance of organic electronic devices.

Chemosensors: Functionalizing the thiazole core to create materials that can selectively detect specific ions or molecules, leveraging the coordinating ability of the thiazole nitrogen and sulfur atoms. rsc.org

The potential applications of thiazole-based materials are summarized in Table 2.

| Material Type | Potential Application | Relevant Properties |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | π-conjugation, charge carrier mobility, tunable bandgap rsc.orgresearchgate.net |

| Small Molecules | Organic Light-Emitting Diodes (OLEDs), Chemosensors | Luminescence, electron-accepting nature, specific binding sites rsc.org |

| Covalent Organic Frameworks (COFs) | Water harvesting, Photosplitting | Porosity, catalytic activity, hydrophilicity modulation organic-chemistry.org |

This table illustrates the potential of thiazole-based materials, an area where this compound could serve as a valuable building block.

Application of Computational Design and Predictive Modeling for Targeted Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.netrsc.org For this compound, computational modeling can provide deep insights into its structural, electronic, and reactive properties, thereby guiding experimental efforts.

DFT calculations can be employed to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective reactions. researchgate.netmdpi.com

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to identify the most favorable conditions and to understand the role of catalysts.

Design Novel Molecules: By simulating the properties of virtual compounds, researchers can pre-screen libraries of potential derivatives for desired electronic or optical characteristics before undertaking their synthesis, saving significant time and resources. rsc.org

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict how derivatives of this compound might bind to biological targets, guiding the design of new therapeutic agents. rsc.org

For example, DFT studies on thiazole derivatives have been used to investigate their electronic properties for applications in organic semiconductors and to understand their binding interactions with biological targets. researchgate.netrsc.org While specific DFT studies on this compound are not yet widely published, the established methodologies are readily applicable and are expected to play a crucial role in its future development.

Q & A

Basic: What are the key synthetic routes for 5-(2-Bromoethyl)-2-chlorothiazole, and how can reaction conditions be optimized to minimize by-products?

The compound is synthesized via alkylation or substitution reactions. For example, 2-chloro-5-(chloromethylthiazole) reacts with bromoethylamine in acetonitrile with triethylamine as a base, but side reactions (e.g., aziridine formation) may occur due to nucleophilic attack at the α-carbon . Optimization strategies include:

- Temperature control : Room temperature reduces unwanted cyclization.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Stoichiometry : Excess bromoethylamine (1.2–1.5 eq.) minimizes incomplete substitution.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from by-products .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the presence of the bromoethyl group (δ 3.5–4.0 ppm for CHBr) and thiazole ring protons (δ 7.0–8.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 239.95 for CHBrClNS) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated in structurally similar thiazole derivatives with triclinic crystal systems (e.g., a = 7.43 Å, b = 7.60 Å) .

Advanced: What mechanistic insights explain the formation of aziridine by-products during synthesis, and how can computational modeling guide reaction design?

Aziridine by-products arise from intramolecular nucleophilic substitution, where the amine group attacks the adjacent bromoethyl carbon. Computational tools (DFT, molecular dynamics) predict transition states and activation energies to identify:

- Steric hindrance : Bulky substituents on the thiazole ring reduce cyclization.

- Electronic effects : Electron-withdrawing groups (e.g., Cl on thiazole) stabilize intermediates.

- Solvent polarity : Low-polarity solvents disfavor zwitterionic transition states .

Advanced: How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

The bromoethyl group serves as a leaving site in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example:

- SNAr : Reacts with piperazine derivatives to form ziprasidone precursors (antipsychotic drug intermediates) .

- Suzuki coupling : Pd-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups for bioactive molecule synthesis .

Safety and Handling: What are the critical safety protocols for handling this compound, given its reactivity?

- Storage : Inert atmosphere (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Decomposition : Thermal degradation releases HBr and Cl; use scrubbers in fume hoods.

- PPE : Acid-resistant gloves, goggles, and lab coats are mandatory. Spills require neutralization with sodium bicarbonate .

Pharmacological Applications: What in vitro assays are used to evaluate the bioactivity of derivatives of this compound?

- Kinase inhibition : Fluorescence polarization assays measure IC values against target kinases.

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradictions: How can researchers resolve discrepancies in reported yields or reaction outcomes for this compound?

- Reproducibility checks : Verify solvent purity, catalyst lot variability, and moisture levels.

- Advanced analytics : Use HPLC-MS to trace impurities (e.g., aziridine derivatives) .

- Literature cross-validation : Compare protocols from peer-reviewed syntheses versus commercial sources (avoiding unreliable vendors like BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.